

# A Technical Guide to Commercially Available Crizotinib-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Crizotinib-d5**, a deuterated internal standard essential for the accurate quantification of the anaplastic lymphoma kinase (ALK) and c-MET inhibitor, Crizotinib. This document outlines the key suppliers, quantitative specifications, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it visualizes the relevant signaling pathways and analytical workflows to support research and development in oncology.

# **Commercial Sources and Quantitative Data**

**Crizotinib-d5** is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the key quantitative data for **Crizotinib-d5** offered by various vendors. This information is crucial for selecting the appropriate material for specific research needs, ensuring accuracy and reproducibility of experimental results.

Table 1: General Properties of Crizotinib-d5



| Property          | Value                                                                                                                    |
|-------------------|--------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-<br>(1-(piperidin-4-yl-3,3,4,5,5-d5)-1H-pyrazol-4-<br>yl)pyridin-2-amine |
| Molecular Formula | C21H17D5Cl2FN5O                                                                                                          |
| Molecular Weight  | 455.37 g/mol [1]                                                                                                         |
| CAS Number        | 1395950-84-1                                                                                                             |

Table 2: Commercially Available Crizotinib-d5 Products

| Supplier           | Catalog<br>Number | Purity                | Isotopic Purity                  | Price (USD)<br>per mg |
|--------------------|-------------------|-----------------------|----------------------------------|-----------------------|
| MedChemExpres<br>s | HY-50878S         | 99.60%[1]             | Not explicitly stated            | \$690.00[1]           |
| Cayman<br>Chemical | 20293             | ≥98%                  | ≥99% deuterated forms (d1-d5)[2] | \$485.00[2]           |
| BOC Sciences       | 1395950-48-7      | 95% by HPLC           | 95% atom D                       | Not Stated            |
| SynZeal            | SZ-C148D01        | Not explicitly stated | Not explicitly stated            | Not Stated[3]         |
| Simson Pharma      | C2330001          | Not explicitly stated | Not explicitly stated            | Not Stated[4]         |
| Veeprho            | Not Stated        | Not explicitly stated | Not explicitly stated            | Not Stated[5]         |
| Clearsynth         | CS-O-46494        | Not explicitly stated | Not explicitly stated            | Not Stated[6]         |
| GlpBio             | GC13833           | Not explicitly stated | Not explicitly stated            | Not Stated[7]         |



Note: Prices are subject to change and may not include shipping and handling fees. Purity and isotopic enrichment should be confirmed by consulting the Certificate of Analysis from the respective supplier.

# Crizotinib's Mechanism of Action: Inhibition of ALK and c-MET Signaling

Crizotinib is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of both anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[2][7] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which results in constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor cell proliferation and survival. Crizotinib effectively inhibits the kinase activity of both wild-type and fusion-protein forms of ALK. Similarly, it targets the c-MET receptor, which, when activated by its ligand, hepatocyte growth factor (HGF), can also promote tumorigenesis. The downstream signaling cascades affected by Crizotinib include the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways.





Click to download full resolution via product page

Crizotinib Inhibition of ALK and c-MET Signaling Pathways

# Experimental Protocols: Quantification of Crizotinib using Crizotinib-d5



The following section details a standard methodology for the quantification of Crizotinib in biological matrices, such as human plasma, using **Crizotinib-d5** as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## **Materials and Reagents**

- Crizotinib analytical standard
- Crizotinib-d5 internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Human plasma (with anticoagulant, e.g., K2-EDTA)

## **Stock and Working Solutions Preparation**

- Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Crizotinib in methanol.
- **Crizotinib-d5** Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Crizotinib-d5** in methanol.
- Crizotinib Working Solutions: Prepare a series of working solutions by serially diluting the Crizotinib stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.
- Crizotinib-d5 Working Solution: Dilute the Crizotinib-d5 stock solution with methanol to the desired concentration for spiking into samples.

## **Sample Preparation: Protein Precipitation**



- To a 100 μL aliquot of plasma sample (calibration standard, QC, or unknown), add a specified volume of the Crizotinib-d5 working solution.
- Vortex the sample for 30 seconds.
- Add 300 μL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.
- Vortex the mixture vigorously for 1-2 minutes.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a specific volume of the mobile phase.
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.





Click to download full resolution via product page

Sample Preparation Workflow for Crizotinib Analysis

# **LC-MS/MS Instrumentation and Conditions**



The following are typical starting conditions that may require optimization for specific instrumentation.

Table 3: Example LC-MS/MS Parameters

| Parameter             | Recommended Condition                                                                                                  |  |
|-----------------------|------------------------------------------------------------------------------------------------------------------------|--|
| Liquid Chromatography |                                                                                                                        |  |
| LC System             | UPLC or HPLC system                                                                                                    |  |
| Column                | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 $\mu$ m)                                                              |  |
| Mobile Phase A        | 0.1% Formic acid in water with 10 mM Ammonium Formate                                                                  |  |
| Mobile Phase B        | Acetonitrile                                                                                                           |  |
| Gradient              | Optimized for separation (e.g., start with low %B, ramp up)                                                            |  |
| Flow Rate             | 0.3 - 0.5 mL/min                                                                                                       |  |
| Column Temperature    | 40 °C                                                                                                                  |  |
| Injection Volume      | 5 - 10 μL                                                                                                              |  |
| Mass Spectrometry     |                                                                                                                        |  |
| MS System             | Triple quadrupole mass spectrometer                                                                                    |  |
| Ionization Mode       | Electrospray Ionization (ESI), Positive                                                                                |  |
| MRM Transitions       | Crizotinib: m/z 450.2 → 260.2 (quantifier), other fragments as qualifiersCrizotinib-d5: m/z 455.2 → 265.2 (quantifier) |  |
| Dwell Time            | 100-200 ms                                                                                                             |  |
| Collision Energy      | Optimized for each transition                                                                                          |  |
| Cone Voltage          | Optimized for each compound                                                                                            |  |



## **Data Analysis**

Quantification is performed by calculating the peak area ratio of the Crizotinib quantifier ion to the **Crizotinib-d5** quantifier ion. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Crizotinib in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

## Conclusion

Crizotinib-d5 is an indispensable tool for the accurate and precise quantification of Crizotinib in preclinical and clinical research. This guide provides a comprehensive resource for researchers, summarizing commercially available sources, key quantitative data, and a detailed experimental protocol for its application in LC-MS/MS-based bioanalysis. The provided visualizations of the relevant signaling pathways and analytical workflow aim to facilitate a deeper understanding of Crizotinib's mechanism of action and its analytical determination. For the most accurate results, it is imperative to obtain the Certificate of Analysis from the chosen supplier to confirm the specific purity and isotopic enrichment of the Crizotinib-d5 lot being used.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. biocompare.com [biocompare.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (R)-Crizotinib-D5 | 1395950-84-1 | SynZeal [synzeal.com]
- 4. Crizotinib D5 | CAS No- 1395950-84-1 | Simson Pharma Limited [simsonpharma.com]
- 5. veeprho.com [veeprho.com]
- 6. clearsynth.com [clearsynth.com]
- 7. glpbio.com [glpbio.com]



To cite this document: BenchChem. [A Technical Guide to Commercially Available Crizotinib-d5 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026244#commercially-available-sources-of-crizotinib-d5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com